Ethylene dipivalate
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Overview
Description
. It is widely used in the production of fragrances and flavors due to its fruity odor. This ester compound is formed by the reaction of ethylene glycol with pivalic acid . Known for its high stability and low volatility, ethylene dipivalate is suitable for various applications, including perfumes, soaps, cosmetics, and food flavoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for acyl substitution reactions.
Major Products:
Oxidation: Pivalic acid and ethylene glycol.
Reduction: Ethylene glycol and pivalic alcohol.
Substitution: Various esters depending on the substituent introduced.
Scientific Research Applications
Ethylene dipivalate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which ethylene dipivalate exerts its effects is primarily through its ester functional group. The ester group can undergo hydrolysis to release ethylene glycol and pivalic acid, which can then participate in various biochemical pathways . The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and subsequent metabolic processes .
Comparison with Similar Compounds
- Ethylene glycol diacetate
- Ethylene glycol dibutyrate
- Ethylene glycol diethyl ether
Comparison: Ethylene dipivalate is unique due to its high stability and low volatility compared to other similar esters . This makes it particularly suitable for applications requiring long-lasting effects, such as in fragrances and flavors . Additionally, its low toxicity and compatibility with various substrates further distinguish it from other esters .
Properties
CAS No. |
20267-20-3 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
CECHHHFZXNTPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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